(S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
Overview
Description
“(S)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride” is a salt of an amine compound. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The “dihydrochloride” indicates that this compound has been treated with hydrochloric acid, which is a common way to improve the water solubility of amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines can be synthesized through various methods. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts .Chemical Reactions Analysis
Amines, including this compound, can participate in a variety of chemical reactions. They can act as bases, nucleophiles, and ligands in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an amine, it would likely be a polar compound and could form hydrogen bonds .Scientific Research Applications
Xylan Derivatives and Applications
Xylan, a hemicellulose component, when chemically modified, leads to the creation of ethers and esters with specific properties influenced by their functional groups, substitution degree, and pattern. These modifications allow for a wide range of applications, including drug delivery systems where xylan esters can form nanoparticles for targeted medicine delivery. Cationic xylan derivatives are proposed for use as paper strength additives, flocculation aids, and antimicrobial agents, showcasing the versatility of pyridine-containing compounds in materials science and biotechnology (Petzold-Welcke et al., 2014).
Synthesis of Antithrombotic Drugs
(S)-Clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, is an example of a pyridine derivative with significant pharmaceutical importance. The synthesis of this compound has prompted the development of various synthetic methodologies, highlighting the chemical versatility and potential of pyridine-based structures in drug development (Saeed et al., 2017).
Heterocyclic Chemistry and Complexes
Pyridine and its derivatives, such as benzimidazole and benzthiazole, are fundamental in the chemistry of heterocyclic compounds. These structures form a variety of complex compounds with diverse properties, including spectroscopic, structural, magnetic, and biological activities. The review of such compounds up to 2008 demonstrates the broad application potential of pyridine derivatives in various fields of chemistry and biology (Boča et al., 2011).
Medicinal Importance of Pyridine Derivatives
Pyridine derivatives are crucial in medicinal chemistry due to their wide range of biological activities. They have been reported to possess antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer activities, among others. This diversity underscores the significance of pyridine-based compounds in developing new therapeutic agents and exploring their mechanisms of action (Altaf et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S)-2-methyl-1-pyridin-2-ylpropan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-5-3-4-6-11-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMCWVFMBPRHJX-WWPIYYJJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=N1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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